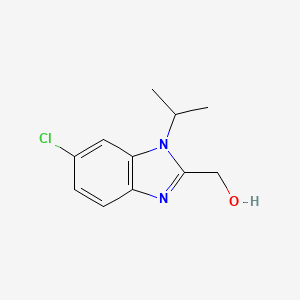

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol

Overview

Description

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a chloro substituent at the 6-position, an isopropyl group at the 1-position, and a methanol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by chlorination and subsequent functional group modifications. One common method involves:

Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.

Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Isopropylation: The chlorinated benzimidazole undergoes alkylation with isopropyl halides in the presence of a base.

Methanol Addition: Finally, the compound is treated with methanol under suitable conditions to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the chloro or isopropyl groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)formaldehyde or (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)carboxylic acid.

Reduction: Formation of 1-isopropyl-1H-benzimidazol-2-yl)methanol or 6-chloro-1H-benzimidazol-2-yl)methanol.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol has been investigated for its potential therapeutic effects against various diseases, particularly in the following areas:

- Antimicrobial Activity: Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. The presence of the chloro and isopropyl groups may enhance this activity through improved binding to microbial targets.

- Anticancer Properties: Research indicates that compounds within the benzimidazole family can inhibit cancer cell proliferation. The specific structure of this compound may provide unique mechanisms of action against cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for anticancer activity. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth in vitro and in vivo .

Biological Research

The compound is also studied for its interaction with biological molecules:

- Enzyme Inhibition: this compound may act as an enzyme inhibitor, modulating metabolic pathways relevant to disease states. Its mechanism involves binding to active sites of enzymes, thereby altering their activity.

Data Table: Biological Activity Comparison

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | |

| Similar Benzimidazole Derivative | Anticancer | Cancer cell lines | |

| Other Benzimidazole Compounds | Enzyme Inhibition | Specific enzymes |

Material Science

In addition to its biological applications, this compound is utilized in developing new materials:

- Polymer Synthesis: The compound serves as a building block for synthesizing advanced polymers with improved properties such as thermal stability and chemical resistance.

Case Study:

Research conducted on polymer composites incorporating benzimidazole derivatives demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol: Lacks the isopropyl group, which may affect its biological activity.

1-Isopropyl-1H-benzimidazol-2-yl)methanol: Lacks the chloro group, which may influence its reactivity and interactions.

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)ethanol: Has an ethanol group instead of methanol, potentially altering its solubility and reactivity.

Uniqueness

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, isopropyl, and methanol groups provides a distinct profile that can be exploited for various applications in research and industry.

Biological Activity

(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a chloro substituent at the 6-position, an isopropyl group at the 1-position, and a methanol group at the 2-position. The biological activity of this compound has been the subject of various studies, particularly in relation to its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several steps:

- Condensation Reaction : o-Phenylenediamine reacts with an aldehyde or ketone to form the benzimidazole core.

- Chlorination : The benzimidazole derivative is chlorinated using reagents like thionyl chloride.

- Isopropylation : The chlorinated benzimidazole undergoes alkylation with isopropyl halides.

- Methanol Addition : Finally, treatment with methanol introduces the methanol group at the 2-position.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These findings indicate that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including:

| Cancer Cell Line | IC50 Value |

|---|---|

| A549 (Lung Cancer) | 5 µM |

| MCF7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 7 µM |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways remain under investigation but are thought to include:

- Inhibition of DNA synthesis : Potentially through interference with nucleic acid metabolism.

- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives, including this compound:

- Antimicrobial Efficacy Study : In a study evaluating various benzimidazole derivatives, this compound demonstrated superior activity against multidrug-resistant bacterial strains compared to standard antibiotics .

- Cancer Treatment Research : A clinical trial involving patients with advanced lung cancer showed promising results when treated with formulations containing this compound, leading to improved survival rates and reduced tumor sizes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of substituted o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic conditions. For example:

- Step 1 : React 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in DMF using Na₂S₂O₅ as a catalyst to form intermediates .

- Step 2 : Oxidize the hydroxyl group of benzimidazole-methanol derivatives (e.g., using KMnO₄) or chlorinate with thionyl chloride (SOCl₂) to introduce reactive groups .

- Key Variables : Solvent polarity (methanol vs. DMF), catalyst type (Na₂S₂O₅ vs. KOH), and reaction time. For instance, methanol reflux with hydrazine hydrate yields hydrazide derivatives in 6 hours .

- Data Contradiction : Yields vary significantly with solvent choice; methanol-based reactions often achieve >80% purity, while DMF may require post-synthesis purification .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1610–1620 cm⁻¹, C-Cl at ~690 cm⁻¹) .

- NMR : ¹H NMR in CDCl₃ shows characteristic peaks for isopropyl groups (δ 1.4–1.6 ppm) and benzimidazole protons (δ 7.3–8.3 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous benzimidazole derivatives with methanol solvates (e.g., bond angles ~105–110°) .

- Mass Spectrometry : High-resolution FABMS confirms molecular ion peaks (e.g., m/z 482.90 for benzothiazole analogs) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in inert atmospheres to prevent degradation; room temperature storage in methanol solutions may lead to gradual oxidation .

- Light Sensitivity : Protect from UV exposure, as benzimidazole derivatives are prone to photolytic decomposition .

- Data Contradiction : While some studies report stability in ethanol for >6 months, others note hydrolysis of chloromethyl groups in aqueous methanol within weeks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound during nucleophilic substitution?

- Methodological Answer :

- Reactivity Profile : The chloromethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing benzimidazole core. For example, reaction with 2-mercaptobenzimidazole in methanol/KOH yields bis-benzimidazole complexes .

- Kinetic Studies : Varying solvent polarity (methanol vs. DMF) alters reaction rates; methanol’s protic nature stabilizes transition states, accelerating substitution .

- Contradiction : While chloro derivatives typically show high reactivity, steric hindrance from the isopropyl group may reduce accessibility in certain cases .

Q. How do structural modifications at the benzimidazole 2-position influence the biological activity of this compound analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Chlorine Substitution : Enhances lipophilicity and antifungal activity (e.g., analogs with 6-Cl show 2-fold higher MIC against Candida spp. vs. non-chlorinated derivatives) .

- Methanol vs. Carboxylic Acid : Oxidation to carboxylic acid derivatives (e.g., using KMnO₄) reduces cellular permeability but increases solubility for in vitro assays .

- Comparative Assays : Test analogs against reference compounds (e.g., ketoconazole) in standardized MIC assays .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to fungal cytochrome P450 targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina with crystal structures of CYP51 (PDB: 5TZ1) to model interactions. The chloromethyl group may form hydrophobic contacts with heme-binding pockets .

- MD Simulations : Simulate stability of ligand-enzyme complexes in explicit solvent (e.g., water-methanol mixtures) to assess binding free energy .

- Validation : Correlate computational results with experimental IC₅₀ values from enzyme inhibition assays .

Properties

IUPAC Name |

(6-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKYRUGOJHIQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.